Octreotide[reduced]
Description
Structure
2D Structure
Properties
CAS No. |
108102-46-1 |
|---|---|
Molecular Formula |
C49H68N10O10S2 |
Molecular Weight |
1021.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2R)-1-[[(2R,3R)-1,3-dihydroxybutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C49H68N10O10S2/c1-28(61)39(25-60)56-48(68)41(27-71)58-49(69)42(29(2)62)59-44(64)36(19-11-12-20-50)53-46(66)38(23-32-24-52-35-18-10-9-17-33(32)35)55-45(65)37(22-31-15-7-4-8-16-31)54-47(67)40(26-70)57-43(63)34(51)21-30-13-5-3-6-14-30/h3-10,13-18,24,28-29,34,36-42,52,60-62,70-71H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1 |
InChI Key |
CIUSIIWVMHENRE-OULOTJBUSA-N |
SMILES |
CC(C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
sequence |
FCFWKTCT |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of Octreotide
Octreotide (B344500) is an octapeptide with the amino acid sequence D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol. mcmaster.canih.govacs.org Its cyclic structure is formed by a disulfide bond between the two cysteine residues (Cys2 and Cys7). iucr.orgiucr.org A unique feature of octreotide is the reduction of the carboxyl group of the C-terminal threonine to a threoninol (Thr-ol) group. iucr.orgwikipedia.org This modification contributes to its increased stability against enzymatic degradation. iucr.org
Detailed conformational analysis of octreotide has been performed using various experimental techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), in different solvent systems. mcmaster.canih.govacs.orgfrontiersin.orgnih.govresearchgate.netunina.itresearchgate.net X-ray crystallography has also provided insights into its solid-state structure. iucr.orgiucr.org
NMR studies in solution have revealed that octreotide exists in a conformational equilibrium, exhibiting both beta-sheet and partially helical structures. nih.govacs.orgresearchgate.net A prominent feature in the solution conformation is the presence of a type II' beta-turn centered around the D-Trp4-Lys5 sequence. researchgate.netunina.itnih.gov This beta-turn is considered crucial for its biological activity and receptor binding. nih.govresearchgate.net Studies using NMR in membrane-mimetic environments, such as SDS micelles, are employed to investigate the conformational properties relevant to its interaction with membrane receptors like somatostatin (B550006) receptors (SSTRs). frontiersin.orgnih.gov These studies suggest that the beta-sheet conformation with a beta-like turn is predominantly present on the micelle surface, indicating the conservation of the disulfide bridge in these aggregates. unina.it
X-ray diffraction studies of octreotide crystals have shown that the peptide can adopt different backbone conformations in the solid state, including a flat beta-sheet structure and other irregular conformations. iucr.orgiucr.org However, consistent with solution studies, a distorted type II' beta-turn is observed around the D-Trp-Lys region in the crystal structure. iucr.orgiucr.org
The conformational flexibility of octreotide is influenced by its amino acid sequence and the presence of the disulfide bridge. iucr.org The disulfide bond restricts the conformational space compared to a linear peptide. Studies on octreotide analogs with modifications, such as the replacement of the disulfide bridge with a lanthionine (B1674491) bridge, have shown that these changes can influence receptor selectivity and conformational preferences. mcmaster.ca
Molecular Modeling and Computational Approaches to Octreotide Structure
Molecular modeling and computational methods, including molecular dynamics (MD simulations), distance geometry, and quantum mechanics calculations, are extensively used to complement experimental studies and gain deeper insights into the structural and dynamic properties of octreotide (B344500). mcmaster.caresearchgate.netnih.govopenarchives.grresearchgate.netnih.govacs.orgdiva-portal.org
Computational conformational analysis, often starting with semi-empirical methods followed by more rigorous approaches like Density Functional Theory (DFT), is used to identify low-energy conformers of octreotide. openarchives.gr These studies highlight the critical role of the disulfide bond in the structural stability of the molecule. openarchives.gr
Molecular dynamics simulations are employed to study the conformational flexibility and dynamics of octreotide in various environments, including in solution and in the presence of lipid membranes or receptor proteins. nih.govnih.govacs.orgdiva-portal.org These simulations can provide information on the transitions between different conformational states, such as the equilibrium between beta-sheet and helical structures observed experimentally. nih.govacs.orgresearchgate.net MD simulations have also been used to investigate the interactions between octreotide and somatostatin (B550006) receptors, providing molecular-level details of ligand recognition and receptor activation. nih.govacs.orgpdbj.org For example, simulations have shown that octreotide binding can induce conformational changes in the receptor's extracellular loops. nih.gov
Computational studies, including docking simulations, are also used to predict the binding modes of octreotide and its analogs to somatostatin receptors, helping to rationalize structure-activity relationships. researchgate.netacs.org These approaches can identify key interactions between specific residues of octreotide and the receptor binding site. acs.org
Furthermore, computational methods are applied to study the behavior of octreotide in complex systems, such as its interaction with permeation enhancers in the context of oral delivery, using techniques like coarse-grained MD simulations. diva-portal.org
Data from computational studies, such as dihedral angles and distances, can be compared with experimental data from NMR to validate and refine the theoretical models. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Octreotide | 448601 nih.govuni.lu |
| Residue | Backbone Dihedral Angle (Phi, φ) | Backbone Dihedral Angle (Psi, ψ) | Turn Type (if applicable) |
| D-Phe1 | Data N/A | Data N/A | - |
| Cys2 | Data N/A | Data N/A | - |
| Phe3 | Data N/A | Data N/A | Involved in Beta-Turn |
| D-Trp4 | Data N/A | Data N/A | Part of Beta-Turn |
| Lys5 | Data N/A | Data N/A | Part of Beta-Turn |
| Thr6 | Data N/A | Data N/A | Involved in Beta-Turn / Helical |
| Cys7 | Data N/A | Data N/A | - |
| Thr8-ol | Data N/A | Data N/A | Helical |
Molecular Mechanisms of Action: Somatostatin Receptor Interactions and Intracellular Signaling
Somatostatin (B550006) Receptor (SSTR) Binding Affinity and Selectivity of Octreotide (B344500)
Somatostatin receptors are a family of five subtypes (SSTR1-SSTR5), all belonging to the Class A GPCRs pnas.orgpnas.orgsnmjournals.org. While native somatostatin binds with high affinity to all five subtypes, synthetic analogs like octreotide exhibit differential binding affinities and selectivity profiles nih.goviiarjournals.org.
Octreotide demonstrates a high binding affinity for SSTR2 and moderate affinity for SSTR3 and SSTR5 plos.orgnih.govsnmjournals.orgarizona.edu. It shows low or no significant affinity for SSTR1 and SSTR4 nih.govarizona.edu. This selectivity profile is crucial for its therapeutic applications, particularly in targeting neuroendocrine tumors and conditions where SSTR2 and SSTR5 are highly expressed nih.govsnmjournals.orgiiarjournals.org.
| Receptor Subtype | Octreotide Binding Affinity |
| SSTR1 | Low/No significant affinity nih.govarizona.edu |
| SSTR2 | High affinity plos.orgnih.govsnmjournals.orgarizona.edu |
| SSTR3 | Moderate affinity plos.orgsnmjournals.orgarizona.edu |
| SSTR4 | Low/No significant affinity nih.govarizona.edu |
| SSTR5 | Moderate to High affinity plos.orgnih.govsnmjournals.orgarizona.edu |
Note: Affinity can vary depending on the specific assay and cell system used.
The binding of octreotide to SSTRs, particularly SSTR2 and SSTR5, involves specific molecular interactions within the receptor's ligand-binding pocket pnas.orgmdpi.comnih.gov. Structural studies, including cryo-electron microscopy (cryo-EM), have provided insights into these interactions pnas.orgnih.gov.
Key interactions involve residues within the transmembrane (TM) helices and extracellular loops (ECLs) of the receptor mdpi.comnih.gov. For SSTR2, segments like TM6 and TM7 play important roles in octreotide binding mdpi.com. Specific residues in SSTR2, such as Asp1223.32 and Gln1263.36 in the bottom of the binding pocket, interact with the core pharmacophore of peptide agonists nih.gov. Hydrophobic interactions also play a significant role pnas.org. For instance, in SSTR2, the disulfide bond of octreotide forms van der Waals forces with the side chain of F2947.35 researchgate.net. In SSTR5, hydrophobic interactions involving the conserved FWKT motif, particularly the tryptophan residue, with residues on TM3 and TM6 are crucial for stabilizing the ligand pnas.org. Differences in the conformation of extracellular loops, such as ECL2, also contribute to the distinct binding modes and recognition of octreotide by different SSTR subtypes like SSTR2 and SSTR5 pnas.orgresearchgate.net.
The pharmacophore of somatostatin analogs, including octreotide, responsible for SSTR binding is centered around the core sequence Phe-Trp-Lys-Thr (FWKT) pnas.orgiiarjournals.org. This motif is retained in octreotide and is essential for its interaction with the receptor pnas.orgnih.gov. Studies have revealed that conserved residues within the SSTRs, such as those constituting a common motif like 3.32-3.36-7.43, are important for the binding of peptide agonists like octreotide nih.gov. The indole (B1671886) ring of the D-Trp residue within the pharmacophore is known to insert into a hydrophobic pocket in SSTR2, engaging in π-stacking interactions researchgate.net.
Molecular Interactions Governing Octreotide-SSTR Binding and Selectivity
G-Protein Coupled Receptor (GPCR) Signaling Activation by Octreotide
Upon binding to SSTRs, octreotide induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways mdpi.com. SSTRs are primarily coupled to the inhibitory G protein (Gi/o) pathway pnas.orgeur.nlderangedphysiology.com.
Activation of SSTRs by octreotide primarily signals through the Gi/o protein pathway pnas.orgeur.nlderangedphysiology.comresearchgate.net. The binding of octreotide to the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the heterotrimeric G protein into its αi subunit and βγ dimer eur.nlumich.edu. The activated Gαi subunit then mediates downstream signaling effects eur.nlumich.edu.
While SSTRs are predominantly coupled to Gi/o, some studies indicate that SSTR2 and SSTR5 can also couple to the Gq/11 pathway, although smaller ligands like octreotide preferentially activate the Gi/o pathway researchgate.netnih.gov.
A primary consequence of Gi protein activation by octreotide-bound SSTRs is the inhibition of adenylyl cyclase activity eur.nlderangedphysiology.comumich.edubioscientifica.com. Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP) eur.nlumich.edu. By inhibiting adenylyl cyclase, octreotide leads to a decrease in intracellular cAMP levels eur.nlderangedphysiology.comumich.edubioscientifica.com.
Reduced intracellular cAMP levels subsequently affect various cellular processes that are dependent on cAMP as a second messenger eur.nlderangedphysiology.com. This includes the inhibition of hormone secretion, cell proliferation, and other cellular activities eur.nlderangedphysiology.comnih.govbioscientifica.com. Studies have shown that octreotide can significantly decrease forskolin-induced cAMP accumulation in various cell types expressing SSTRs pnas.orgbioscientifica.comresearchgate.net. This inhibition of cAMP production is a key mechanism by which octreotide exerts its inhibitory effects on endocrine and exocrine secretions and cell growth eur.nlderangedphysiology.combioscientifica.com.
| Signaling Pathway | Effect of Octreotide Binding |
| Gi/o Protein Coupling | Activation pnas.orgeur.nlderangedphysiology.comresearchgate.net |
| Adenylyl Cyclase Activity | Inhibition eur.nlderangedphysiology.comumich.edubioscientifica.com |
| Intracellular cAMP Production | Decrease eur.nlderangedphysiology.comumich.edubioscientifica.com |
| Gq/11 Protein Coupling (SSTR2, SSTR5) | Can couple, but Gi/o preferred by smaller ligands researchgate.netnih.gov |
Gi-Protein Mediated Intracellular Signaling Pathways
Intracellular Signaling Cascades Modulated by Octreotide
Beyond the direct impact on cAMP and PKA, octreotide modulates several other crucial intracellular signaling pathways that are involved in cell growth, survival, and death.
Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway Regulation
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers thno.orgfrontiersin.org. Octreotide has been shown to influence this pathway. Studies have indicated that octreotide can inhibit PI3K and its downstream effector Akt bioscientifica.comkarger.com. This inhibition can lead to a decrease in Akt phosphorylation, potentially limiting the activity of the mTOR pathway bioscientifica.comkarger.com. For instance, in neuroendocrine tumor cell lines, octreotide treatment suppressed cell proliferation by inhibiting the Akt-mTOR-p70S6K pathway tandfonline.com. Octreotide has also been reported to activate autophagy by inhibiting the PI3K/Akt/mTOR/S757-ULK1 pathway in liver cells tandfonline.com.
Data on Octreotide's Impact on PI3K/Akt/mTOR Pathway:
| Cell Line / Model | Octreotide Effect on Pathway | Observed Outcome | Source |
| Neuroendocrine tumor cells | Inhibits Akt-mTOR-p70S6K | Suppressed cell proliferation | tandfonline.com |
| Liver cells | Inhibits PI3K/Akt/mTOR/ULK1 | Activates autophagy | tandfonline.com |
| STC-1, INS-r3, INS-r9 cells | Inhibits PI3K/Akt | Decreased Akt phosphorylation, reduced VEGF and HIF-1α levels | karger.com |
Wnt/β-catenin Signaling Pathway Modulation
The Wnt/β-catenin pathway plays a significant role in cell proliferation, differentiation, and development, and its aberrant activation is implicated in various cancers, including colorectal cancer dovepress.com. Research suggests that octreotide can negatively regulate the Wnt/β-catenin pathway dovepress.comoncoscience.uslktlabs.com. Studies in colon cancer cells have shown that octreotide can inhibit cell growth by modulating this pathway oncoscience.uslktlabs.com. This modulation may involve interference with components of the β-catenin destruction complex and the DKK1–LRP5/6–Kremen1/2 complex dovepress.com. Microarray analysis has revealed that octreotide can affect the expression levels of genes coding for Wnt/β-catenin pathway components dovepress.com.
Data on Octreotide's Impact on Wnt/β-catenin Pathway:
| Cell Line / Model | Octreotide Effect on Pathway | Observed Outcome | Source |
| SW480 colon cancer cells | Negatively regulates Wnt/β-catenin | Inhibited cell growth | dovepress.comoncoscience.us |
| Hepatic stellate cells | Inhibits Wnt/β-catenin | Attenuates hepatic fibrosis and cell proliferation | sigmaaldrich.com |
Protein Kinase C (PKC) Signaling Axis Involvement
Protein Kinase C (PKC) is a family of enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis. The interaction between somatostatin receptors and PKC signaling is complex and can vary depending on the receptor subtype and cell type. While the search results did not provide extensive direct evidence of octreotide inhibiting or activating PKC as a primary mechanism for its anti-proliferative effects, one study exploring the enhancement of octreotide absorption noted that sinomenine-mediated tight junction opening involved PKC activation and translocation of PKC-α from the cytosol to the membrane mdpi.comnih.gov. This suggests a potential, albeit indirect, link between octreotide-related processes and PKC activity in specific contexts. Another source mentions that PKC can negatively regulate the roles of RKIP, which in turn affects the MAPK pathway, and that low RKIP levels in GH-secreting adenomas correlate with less response to SST analogs frontiersin.org. This hints at a possible indirect influence of SSTR activation on PKC-related pathways that impact downstream signaling.
Caspase-Mediated Signaling Pathways
Apoptosis, or programmed cell death, is a crucial mechanism for controlling cell populations, and caspase enzymes play a central role in executing this process. Octreotide has been shown to induce apoptosis in various cell types, often through the activation of caspase-mediated pathways spandidos-publications.comnih.govbioscientifica.com. In human hepatoma HepG2 cells, octreotide induced a caspase-mediated apoptotic pathway, potentially involving both receptor-mediated and mitochondrial pathways nih.gov. Studies in human somatotroph tumor cells demonstrated that octreotide increased the enzymatic activity of caspase-3, a key protease mediator of apoptosis bioscientifica.com. This proapoptotic effect was attributed to SSTR2 activation bioscientifica.com. In anaplastic thyroid cancer cells, combined treatment with octreotide and cisplatin (B142131) activated mitochondrial apoptotic signaling and induced caspase-3 activation spandidos-publications.com.
Data on Octreotide's Impact on Caspase-Mediated Signaling:
| Cell Line / Model | Octreotide Effect | Observed Outcome | Source |
| Human hepatoma HepG2 cells | Induces caspase-mediated pathway | Apoptosis | nih.gov |
| Human somatotroph tumor cells | Increases caspase-3 activity | Apoptosis | bioscientifica.com |
| Anaplastic thyroid cancer cells | Activates mitochondrial signaling, induces caspase-3 activation | Apoptosis | spandidos-publications.com |
Impact on Telomerase Activity in Cellular Systems
Telomerase is a ribonucleoprotein enzyme that maintains telomere length and is often reactivated in cancer cells, contributing to their immortalization nih.govresearchgate.net. The effect of octreotide on telomerase activity appears to be cell type-dependent. In gastric cancer cells (SGC7901), octreotide significantly inhibited telomerase activity in a time-dependent manner wjgnet.comnih.gov. This inhibition was suggested as a possible mechanism for the antiproliferative effect of octreotide in these cells, potentially mediated via the inhibition of Akt/PKB nih.gov. However, in human colon cancer cell lines (Caco-2 and HT-29), the effects were different. Octreotide profoundly inhibited telomerase activity in Caco-2 cells under serum-free conditions, but enhanced telomerase activity in both Caco-2 (in the presence of FBS) and HT-29 cells under both serum-free and serum-containing conditions oncoscience.usnih.govresearchgate.net.
Data on Octreotide's Impact on Telomerase Activity:
| Cell Line / Model | Serum Conditions | Octreotide Effect on Telomerase Activity | Source |
| Gastric cancer SGC7901 | Not specified | Significantly inhibited | wjgnet.comnih.gov |
| Colon cancer Caco-2 | Serum-free | Significantly reduced | oncoscience.usnih.govresearchgate.net |
| Colon cancer Caco-2 | 10% FBS | Enhanced | oncoscience.usnih.gov |
| Colon cancer HT-29 | Serum-free | Significantly enhanced (~1.5-fold) | oncoscience.usnih.govresearchgate.net |
| Colon cancer HT-29 | 10% FBS | Enhanced | oncoscience.usnih.gov |
Somatostatin Receptor Internalization and Trafficking Induced by Octreotide
Ligand binding to GPCRs, including SSTRs, often leads to receptor internalization, a process where receptors are removed from the cell surface and translocated into intracellular compartments endocrine-abstracts.orgbioscientifica.combioscientifica.com. This process is crucial for regulating receptor signaling and can influence the duration and intensity of the cellular response. Octreotide is a potent inducer of SSTR internalization, particularly SSTR2 endocrine-abstracts.orgbioscientifica.combioscientifica.comoup.com. Studies using HEK293 cells expressing recombinant human SSTR2 have shown that octreotide causes rapid and complete internalization of these receptors from the cell membrane to the cytoplasm endocrine-abstracts.org. This internalization is followed by recycling of the receptors back to the cell membrane, although the rate of recycling can differ depending on the specific somatostatin analog endocrine-abstracts.orgoup.comoup.com.
Octreotide-mediated SSTR internalization has been observed in various cell types and in vivo bioscientifica.combioscientifica.com. In neuronal cells, acute injections of octreotide induce a massive redistribution of SSTR2A receptors from the plasma membrane to endocytic vesicles bioscientifica.com. In tumor tissues from patients treated with octreotide, predominantly internalized SSTR2A receptors have been observed bioscientifica.combioscientifica.com. This internalization and subsequent intracellular accumulation of receptors are fundamental to the success of somatostatin receptor scintigraphy for tumor imaging bioscientifica.combioscientifica.com. The differential effects of various somatostatin analogs on receptor internalization and postendosomal sorting may contribute to differences in their therapeutic profiles and the development of tachyphylaxis endocrine-abstracts.orgoup.comoup.com. Octreotide-mediated SSTR2 activation leads to the formation of stable complexes with β-arrestin-2, facilitating the internalization of both the receptor and β-arrestin-2 into the same endocytic vesicles oup.comoup.com.
Agonist-Induced Receptor Translocation from Plasma Membrane to Endocytic Vesicles
Agonist binding, including by octreotide, triggers the translocation of activated SSTRs from the plasma membrane into intracellular compartments through a process known as endocytosis. nih.govbioscientifica.compsu.eduoup.comresearchgate.net This internalization is a crucial regulatory mechanism that modulates the number of receptors available at the cell surface and influences the duration and intensity of signaling. bioscientifica.compsu.edu
For SSTR2, the most extensively studied subtype in the context of octreotide, agonist-induced internalization occurs rapidly and primarily via clathrin-coated pits. bioscientifica.compsu.eduresearchgate.net Studies using immunofluorescence microscopy and quantitative assays have demonstrated the swift sequestration of SSTR2 into endocytic vesicles following exposure to octreotide. bioscientifica.compsu.eduresearchgate.net This process can lead to a significant redistribution of receptors from the cell surface to intracellular compartments within minutes of agonist exposure. bioscientifica.compsu.eduresearchgate.net
Research has shown that the internalized SSTR2 receptors often target to compartments that also contain markers like the cation-independent M6PR, suggesting their trafficking to the TGN-late endosomal compartment. psu.eduresearchgate.net The efficiency and rate of internalization can vary depending on the specific SSTR subtype and the characteristics of the bound ligand. oup.comendocrine-abstracts.org
Beta-Arrestin Recruitment and Receptor Desensitization Mechanisms
Beta-arrestins (β-arrestin 1 and β-arrestin 2) are key intracellular proteins that play a significant role in the desensitization and trafficking of GPCRs, including SSTRs. nih.govoup.combioscientifica.comnih.gov Following agonist binding and G protein activation, SSTRs undergo phosphorylation, often mediated by G protein-coupled receptor kinases (GRKs), particularly GRK2. oup.com This phosphorylation creates binding sites for beta-arrestins. oup.comnih.gov
The recruitment of beta-arrestins to the activated and phosphorylated receptor leads to the uncoupling of the receptor from its cognate G protein, a process known as desensitization. nih.govoup.comnih.gov This uncoupling attenuates further G protein-mediated signaling from the internalized receptors. nih.govoup.com Beta-arrestins also act as scaffold proteins, linking the internalized receptor to the endocytic machinery, particularly the clathrin-dependent pathway, thereby facilitating receptor internalization. oup.comnih.gov
Studies have investigated the differential recruitment of beta-arrestin by various somatostatin analogs. Octreotide has been shown to induce beta-arrestin recruitment to SSTR2, contributing to receptor internalization and desensitization. nih.govresearchgate.net Research suggests that the level of beta-arrestin expression, particularly beta-arrestin 1, may correlate with the degree of SSTR2 desensitization and the clinical response to somatostatin analogs in certain conditions. nih.govbioscientifica.comnih.gov Different agonists can induce varying degrees and durations of beta-arrestin interaction, influencing subsequent receptor trafficking and signaling bias. nih.govresearchgate.net
Mechanisms of Somatostatin Receptor Recycling
Following internalization, SSTRs can undergo different fates: they can be recycled back to the plasma membrane, restoring the cell's responsiveness to further agonist stimulation, or they can be targeted for degradation in lysosomes, leading to receptor downregulation. bioscientifica.combioscientifica.commdpi.com The balance between recycling and degradation is a critical determinant of long-term cellular sensitivity to somatostatin and its analogs. bioscientifica.commdpi.com
The mechanisms governing SSTR recycling are complex and can be influenced by the specific receptor subtype, the nature of the bound ligand, and the cellular context. bioscientifica.combioscientifica.comresearchgate.netmdpi.com For SSTR2, internalized receptors can undergo recycling back to the cell surface. bioscientifica.comendocrine-abstracts.orgresearchgate.net This recycling can occur directly from endocytic vesicles (short-term cycle) or involve trafficking through the Trans-Golgi Network (TGN) (long-term cycle). bioscientifica.com
Research indicates that the interaction with beta-arrestins plays a role in the recycling process. researchgate.net The dissociation of beta-arrestin from the receptor is often necessary for efficient recycling to the plasma membrane. researchgate.net Ligands that promote sustained beta-arrestin interaction may lead to prolonged retention of receptors in endosomal compartments and reduced recycling. researchgate.net
Detailed studies comparing octreotide with other somatostatin analogs and the endogenous ligand somatostatin-14 have revealed differences in their impact on SSTR2 recycling. While somatostatin-14 can induce recycling of SSTR2, octreotide and other therapeutic analogs, which are often resistant to degradation by enzymes like ECE-1, can lead to the retention of SSTR2 within endosomes, resulting in less recycling compared to the native hormone. researchgate.netresearchgate.net This differential trafficking pattern induced by octreotide may contribute to its prolonged pharmacological effects. researchgate.net
The fate of internalized receptors, whether recycling or degradation, significantly impacts receptor density at the cell surface. Chronic exposure to agonists like octreotide can lead to reduced receptor recycling and increased degradation, particularly of SSTR2, contributing to receptor downregulation and potentially influencing the long-term efficacy of treatment. bioscientifica.commdpi.com
Summary of SSTR2 Trafficking Induced by Octreotide
| Process | Description | Key Players Involved | Outcome |
| Agonist Binding | Octreotide binds to SSTR2 on the plasma membrane. | Octreotide, SSTR2 | Receptor activation, G protein coupling. |
| Phosphorylation | SSTR2 is phosphorylated following activation. | GRKs (e.g., GRK2) | Creates beta-arrestin binding sites. |
| Beta-Arrestin Recruitment | Beta-arrestins bind to phosphorylated SSTR2. | Beta-arrestin 1, Beta-arrestin 2 | G protein uncoupling, facilitates endocytosis. |
| Internalization | SSTR2-arrestin complex is internalized into endocytic vesicles. | Clathrin, Dynamin, Endocytic Vesicles | Removal of receptor from plasma membrane. |
| Intracellular Trafficking | Internalized receptors traffic to endosomal compartments (e.g., TGN/late endosomes). | Endosomes, TGN, M6PR (marker) | Sorting for recycling or degradation. |
| Recycling | Receptors return to the plasma membrane. | Recycling pathways (short/long) | Restores cell surface receptor population. |
| Degradation | Receptors are targeted to lysosomes for breakdown. | Lysosomes | Reduces total receptor population. |
Data on SSTR2 Internalization Half-Times
Research has quantified the rate of SSTR2 internalization induced by different agonists. The following table presents approximate half-times for SSTR2 endocytosis in specific cell lines upon stimulation with octreotide and somatostatin-14.
| Agonist | Concentration | Cell Line | Internalization Half-Time (minutes) | Source |
| Octreotide | 100 nM | CHO-sst2 | 3.9 | psu.edu |
| Octreotide | 100 nM | CHO-sst2 | 3.2 ± 1.1 (mean ± SD, n=2) | psu.edu |
| Somatostatin-14 | 100 nM | CHO-sst2 | 3.0 ± 0.7 (mean ± SD, n=5) | psu.edu |
Note: These values are derived from specific experimental conditions and may vary in other cell types or contexts.
Peptidomimetic Design and Analog Development of Octreotide
Design Principles for Octreotide (B344500) Peptidomimetics
The design of octreotide peptidomimetics is guided by principles aimed at optimizing interaction with SSTRs and improving pharmacokinetic properties.
Bioactive Conformation Mimicry for Enhanced SSTR Interaction
A key principle in designing octreotide analogs is to mimic the bioactive conformation of the peptide that is recognized by SSTRs. Extensive structure-activity and conformational studies on cyclic somatostatin (B550006) analogs, including octreotide, have indicated the presence of a β-II' turn stabilized by the D-configuration of tryptophan (D-Trp) and the close proximity of the D-Trp and lysine (B10760008) (Lys) side chains. americanpharmaceuticalreview.com This specific turn conformation is considered essential for bioactivity and high affinity binding to SSTRs, particularly SSTR2 and SSTR5, which are primary targets for octreotide. researchgate.netunina.itnih.govnih.govpnas.orgnih.gov Mimicking this β-turn structure is crucial for maintaining or enhancing receptor interaction. unina.itamericanpharmaceuticalreview.com Structural studies, including NMR and cryo-EM, have been instrumental in visualizing the binding modes and conformational changes upon ligand binding to SSTRs, providing insights for designing improved agonists. nih.govpnas.orgnih.govresearchgate.netumsystem.edupatsnap.compnas.orgnih.gov
Rational Design of Low Molecular Weight SSTR Ligands
Rational design approaches aim to create SSTR ligands with improved properties, including potentially lower molecular weight compared to the native peptide. amazonaws.comamericanpharmaceuticalreview.com This involves using information from structure-activity relationships and conformational studies to generate 3D pharmacophore models that display the essential binding elements. americanpharmaceuticalreview.comupc.edu Peptidomimetics can be designed by incorporating conformationally constrained amino acids or organic scaffolds that mimic the spatial arrangement of the key pharmacophore residues (Phe-D-Trp-Lys-Thr in octreotide). mdpi.comamericanpharmaceuticalreview.compnas.orgnih.govupc.edu These modifications can lead to molecules with enhanced stability and potentially better pharmacokinetic profiles. mdpi.comamazonaws.comupc.edu
Structure-Activity Relationship (SAR) Studies for Octreotide Analogs
Impact of Amino Acid Substitutions on Receptor Affinity and Selectivity
Amino acid substitutions in the octreotide sequence can significantly impact its interaction with SSTR subtypes. The core pharmacophore sequence Phe-D-Trp-Lys-Thr is critical for binding. mdpi.compnas.orgnih.gov For example, substitution of Phe3 with Tyr3 in octreotide to create Tyr3-octreotate has been shown to improve selectivity and affinity for SSTR2 compared to octreotide. snmjournals.org Studies involving the replacement of phenylalanine residues with non-natural amino acids like mesitylalanine have also demonstrated that such modifications can fine-tune receptor affinity and enhance serum stability. mdpi.com The specific residues involved in octreotide binding to SSTRs have been identified through structural and mutagenesis studies, highlighting the importance of interactions with transmembrane helices and extracellular loops for subtype selectivity. nih.govnih.govpnas.orgnih.govpnas.orgnih.gov
Macrocyclization and Ring Size Modifications in Octreotide Analogs
Octreotide is a cyclic octapeptide, with the macrocycle formed by a disulfide bond. nih.govunina.it Macrocyclization is crucial for constraining the peptide's conformation and enhancing its stability and receptor binding. nih.govunina.itmdpi.com Modifications to the ring size can influence the peptide's backbone flexibility and, consequently, its binding affinity and selectivity. nih.gov For instance, introducing amino acids like norcysteine or homocysteine at the positions involved in cyclization can alter the ring size and affect binding to different SSTR subtypes. nih.gov Studies have shown that changes in ring size can lead to significant loss or improvement of binding affinity and selectivity for specific SSTRs. nih.gov
Disulfide Bridge Mimetics in Octreotide Scaffolds (e.g., Dicarba-analogs, Triazole Modifications)
The disulfide bond in octreotide is susceptible to reduction and shuffling in biological environments, which can lead to loss of conformational restraint and metabolic degradation. frontiersin.orguq.edu.au To address this, redox-stable disulfide bond mimetics have been developed. uq.edu.au
Dicarba-analogs: In dicarba-analogs, the disulfide bridge (-Cys-Cys-) is replaced by a stable carbon-carbon linkage (e.g., -CH2-CH2-). researchgate.net These analogs aim to maintain the cyclic structure and the spatial relationship of the amino acids critical for receptor binding while improving metabolic stability. researchgate.net SAR studies on dicarba-analogs have shown that modifications in the cyclic structure can lead to different SSTR subtype selectivity profiles. researchgate.net Some dicarba-analogs have demonstrated high affinity and selectivity for specific SSTR subtypes, such as SSTR5. researchgate.net The geometry of the bridge, such as Z geometry in double-bond bridges, has been suggested to be preferred by receptors. researchgate.net
Triazole Modifications: The 1,2,3-triazole ring is another motif used as a disulfide bond mimetic. frontiersin.orguq.edu.aursc.org Triazole linkages can be incorporated into cyclic peptides, often through click chemistry approaches like ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). frontiersin.orguq.edu.aunih.gov Studies have shown that triazole bridges can effectively mimic the bridging distance and backbone conformations of disulfide bonds. uq.edu.aunih.gov Triazole-bridged peptides have also demonstrated superior stability compared to their disulfide-bridged counterparts. uq.edu.aunih.gov These modifications offer a strategy to create metabolically stable octreotide analogs while preserving the crucial cyclic structure required for SSTR interaction. frontiersin.orguq.edu.au
Development of Novel Octreotide Analogs with Altered Receptor Selectivity Profiles
Octreotide is a synthetic cyclic octapeptide analog of the naturally occurring hormone somatostatin. Its therapeutic efficacy, particularly in conditions like acromegaly and neuroendocrine tumors, stems from its ability to bind to specific somatostatin receptor subtypes (SSTRs), primarily SSTR2 and, to a lesser extent, SSTR5 nih.govoup.comwikipedia.orgnih.govoup.com. A key structural feature of Octreotide is the presence of a disulfide bond, which is critical for maintaining its cyclic conformation patsnap.comacs.org. This cyclic structure is fundamental to its high binding affinity and biological activity at the somatostatin receptors patsnap.comacs.orgnih.gov.
The term "Octreotide[reduced]" refers to the linear form of Octreotide that would result from the cleavage of its intramolecular disulfide bond. In this reduced state, the two cysteine residues involved in the disulfide bridge would possess free thiol groups. The cyclic structure conferred by the disulfide bond in native Octreotide is essential for orienting the pharmacologically active residues in a conformation favorable for high-affinity binding to SSTRs patsnap.comacs.org. Consequently, the linear, reduced form of Octreotide is generally considered to have significantly diminished or altered receptor binding properties compared to its cyclic counterpart.
Research efforts in the development of novel somatostatin analogs with altered receptor selectivity profiles have predominantly focused on modifying the cyclic peptide structure of compounds like Octreotide, rather than utilizing the reduced, linear form. Modifications typically involve alterations to the amino acid sequence, incorporation of non-natural amino acids, or changes to the cyclic constraint (e.g., altering the size of the ring or using different types of bridges) while preserving a cyclic or constrained conformation nih.govnih.govresearchgate.net. These approaches aim to selectively enhance affinity for specific SSTR subtypes (SSTR1-5) to achieve desired therapeutic effects or target tumors with differential receptor expression nih.govoup.comresearchgate.netmdpi.compnas.org.
Based on available research, studies specifically investigating the development of "Octreotide[reduced]" as a therapeutic analog with altered receptor selectivity profiles are not a prominent area within the field of somatostatin analog research. The loss of the critical cyclic structure upon reduction of the disulfide bond would likely lead to a significant decrease in receptor binding affinity and a different, likely less favorable, interaction profile with SSTRs compared to the constrained cyclic analogs that have shown therapeutic promise and subtype selectivity nih.govpatsnap.comacs.org. While the disulfide bond in Octreotide can be targeted for chemical modifications, such as conjugation for drug delivery, this typically involves maintaining or re-establishing a constrained structure rather than utilizing the freely reduced form for its inherent receptor selectivity ucl.ac.uksioc-journal.cn.
Preclinical Pharmacokinetic and Pharmacodynamic Research of Octreotide
Preclinical Absorption, Distribution, and Metabolism Research of Octreotide (B344500)
Preclinical pharmacokinetic studies in animal models, primarily rats and primates, have provided valuable insights into the absorption, distribution, and metabolism of octreotide. Following subcutaneous (SC) injection, octreotide is rapidly and completely absorbed, reaching peak plasma concentrations within 30 minutes. bccancer.bc.cacancercareontario.camedicines.org.ukmedsafe.govt.nz The volume of distribution has been reported to be around 0.27 L/kg in some studies. medicines.org.ukmedsafe.govt.nz Plasma protein binding is approximately 65%, with negligible binding to blood cells. bccancer.bc.camedicines.org.ukmedsafe.govt.nzdrugbank.com
Metabolism of octreotide is reported to occur significantly in the liver, with 30-40% extraction. bccancer.bc.cadrugbank.com It is thought to be slowly catabolized into inactive fragments. cancercareontario.ca Elimination occurs primarily via the feces, with approximately 32% of an administered dose being excreted unchanged in the urine. medicines.org.ukmedsafe.govt.nzdrugbank.com
Preclinical studies investigating oral administration of octreotide suspensions and capsules in rats have shown dose-related increases in plasma octreotide levels. tandfonline.com However, intragastric administration in rats demonstrated extremely low bioavailability, reported to be less than 0.5%. nih.gov Despite this low systemic absorption, octreotide was found to specifically distribute to the gastric mucosa in rats, attributed to the high expression of somatostatin (B550006) receptor 2 (SSTR2) in the rat stomach. nih.gov
Investigation of Novel Delivery System Mechanisms in Preclinical Models
Given the poor oral bioavailability of octreotide due to its peptide nature and susceptibility to degradation in the gastrointestinal tract, significant preclinical research has focused on developing novel delivery systems to enhance absorption. mdpi.comtandfonline.comnih.govresearchgate.net
Research into Lipid-Crystal Technology for Sustained Octreotide Release
Lipid-crystal technology, such as the FluidCrystal® injection depot, has been investigated in preclinical settings for sustained octreotide release. This technology utilizes a lipid-based solution that transforms into a liquid-crystalline gel upon injection into subcutaneous or intramuscular tissue. mdpi.comresearchgate.netnih.govmedicinespatentpool.org This in situ gel formation encapsulates the drug, leading to a sustained and steady-state release of the active pharmaceutical ingredient over time. mdpi.comnih.govmedicinespatentpool.org
Preclinical pharmacokinetic studies using FluidCrystal®-based octreotide subcutaneous depots in healthy volunteers demonstrated rapid onset of octreotide release, sustained for up to 4 weeks. researchgate.net The relative bioavailability of these depot variants was approximately four to five times greater than that of octreotide LAR in this study. researchgate.net
Preclinical Evaluation of Transient Permeation Enhancer (TPE) Technology for Macromolecule Absorption
Transient Permeation Enhancer (TPE) technology has been explored in preclinical models to facilitate the oral absorption of macromolecules like octreotide. tandfonline.comd-nb.infothno.orgnih.govamericanpharmaceuticalreview.comresearchgate.netresearchgate.net TPE® is described as an oily suspension containing excipients, including sodium caprylate (C8), that can transiently alter the integrity of the intestinal epithelium. tandfonline.comthno.orgnih.govamericanpharmaceuticalreview.com
Preclinical studies in rats and monkeys have evaluated the safety and efficacy of oral octreotide formulations utilizing TPE. tandfonline.comnih.govresearchgate.net Intra-jejunal administration of octreotide suspensions with TPE to rats showed a dose-related increase in plasma octreotide levels with a rapid Tmax. tandfonline.com Studies in rats using fluorescent tracers also demonstrated that TPE transiently enhances intestinal permeability via the paracellular route. nih.gov Oral octreotide formulated in an oily suspension (OS) with sodium caprylate facilitated the permeation of fluorescent dextrans up to 70 kDa in a reversible, spatial, and dose-dependent manner in rats. researchgate.net Safety assessments of oral octreotide with OS in monkeys over 9 months showed minor drug-related findings comparable to injectable octreotide. researchgate.net
Molecular Mechanisms of Tight Junction Modulation for Octreotide Absorption
Research into the molecular mechanisms by which permeation enhancers facilitate octreotide absorption has focused on the modulation of intestinal tight junctions (TJs). The paracellular route, governed by tight junctions, is considered crucial for the intestinal absorption of hydrophilic peptides like octreotide. mdpi.commdpi.com
Studies have investigated compounds that can transiently open tight junctions to enhance paracellular permeability. For instance, research using Caco-2 cell monolayers and rats explored the effects of sinomenine (B1681799) (SN) on intestinal octreotide absorption. mdpi.comnih.gov Data showed that exposure to SN resulted in a significant decrease in the expression of claudin-1, a key tight junction protein, indicating TJ weakening and enhanced paracellular permeability. mdpi.comnih.gov The recovery of tight junctions after SN removal involved an increase in claudin-1, demonstrating the transient and reversible nature of the opening. mdpi.comnih.gov This mechanism was found to be related, at least in part, to the activation of the protein kinase C (PKC) signaling pathway. mdpi.comnih.gov
TPE technology is also believed to act by transiently opening intestinal epithelial tight junctions, allowing macromolecules like octreotide to traverse the paracellular pathway. d-nb.infothno.orgresearchgate.netresearchgate.net This is thought to involve the reorganization of tight junction proteins such as ZO-1 and claudin. nih.govresearchgate.net While the exact mechanism of sodium caprylate (C8), a key component in some TPE formulations, is not fully elucidated, it is believed to exhibit temporary and reversible permeation enhancement by inducing the reorganization of TJ proteins. nih.gov
Preclinical Pharmacodynamic Biomarker Studies Related to Octreotide Action (e.g., Growth Hormone Suppression in Animal Models)
Preclinical pharmacodynamic studies have primarily focused on evaluating octreotide's ability to suppress growth hormone (GH) and insulin-like growth factor-1 (IGF-1) levels in animal models, reflecting its primary therapeutic application in conditions like acromegaly.
Studies in rats administered oral octreotide suspensions (3.2 mg/kg) demonstrated suppression of plasma GH levels, although with considerable variability at this high dose. tandfonline.com This provided proof-of-principle data supporting further investigation in large animal models. tandfonline.com
Preclinical studies of oral octreotide formulations utilizing TPE technology in rats and primates have shown rapid and sustained suppression of GH levels, similar to that observed with SC injection. nih.gov This indicates that the oral route, when enabled by such technologies, retains the biological inhibitory activity of octreotide. nih.gov
In studies evaluating novel octreotide analogs for targeted radiotherapy in tumor-bearing Lewis rats, the pharmacodynamic effect was assessed through specific uptake in somatostatin receptor-expressing tumors and normal tissues. nih.govaacrjournals.org These studies demonstrated high and specific uptake, suggesting the analogs retained their pharmacodynamic targeting capabilities. nih.govaacrjournals.org
Preclinical pharmacodynamic analyses of intragastric administration of octreotide in mice with gastric mucosal injury demonstrated a dose-dependent protective effect, comparable to intravenous injection. nih.gov This effect was significantly attenuated by co-administration of an SSTR2 antagonist, highlighting the role of SSTR2 binding in this pharmacodynamic outcome. nih.gov Furthermore, octreotide significantly reduced gastric acid secretion by down-regulating gastrin levels, which contributed to its protective effect against gastric mucosal injury in mice. nih.gov
Healthy volunteer studies evaluating octreotide subcutaneous depots based on lipid-crystal technology showed relatively rapid initial reductions of IGF-1 compared to octreotide LAR, with maximum inhibition at steady state observed with certain depot variants. researchgate.net
Data Tables
The following table summarizes some preclinical pharmacokinetic data for Octreotide:
| Animal Model | Administration Route | Formulation | Key Pharmacokinetic Finding(s) | Source |
| Rats | Intra-jejunal | Suspension | Dose-related increase in plasma levels, Tmax < 30 min | tandfonline.com |
| Rats | Intragastric | - | Extremely low bioavailability (< 0.5%), specific gastric mucosa distribution | nih.gov |
| Rats, Primates | Oral | TPE capsule | Similar serum levels and GH suppression to SC injection | nih.gov |
| Rats | SC | - | Rapid and complete absorption, Peak plasma concentrations within 30 min | bccancer.bc.camedicines.org.ukmedsafe.govt.nz |
| Humans (Healthy Volunteers) | SC Depot (Lipid-Crystal) | FluidCrystal® | Rapid onset of release, sustained for up to 4 weeks, higher bioavailability than LAR | researchgate.net |
The following table summarizes some preclinical pharmacodynamic findings related to Octreotide action:
| Animal Model | Intervention | Biomarker/Outcome | Key Pharmacodynamic Finding(s) | Source |
| Rats | Oral Suspension (3.2 mg/kg) | Plasma GH levels | Suppression of GH (with variability) | tandfonline.com |
| Rats, Primates | Oral (TPE formulation) | GH levels | Rapid and sustained suppression of GH, similar to SC | nih.gov |
| Lewis Rats (tumor model) | Novel Octreotide Analogs | Tumor and tissue uptake (somatostatin receptors) | High and specific uptake in tumors and receptor-positive tissues | nih.govaacrjournals.org |
| Mice (gastric injury) | Intragastric Octreotide | Gastric mucosal injury, Gastric acid, Gastrin | Dose-dependent protection, reduced gastric acid and gastrin via SSTR2 | nih.gov |
| Humans (Healthy Volunteers) | SC Depot (Lipid-Crystal) | IGF-1 suppression | Rapid initial reduction of IGF-1, maximum inhibition at steady state | researchgate.net |
Advanced Analytical Methodologies for Octreotide Research
Chromatographic Techniques for Octreotide (B344500) Quantification and Purity Assessment
Chromatography plays a crucial role in separating Octreotide from related substances and matrix components, enabling its accurate quantification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
HPLC and specifically RP-HPLC are widely used for the analysis of Octreotide in various applications, including raw materials, pharmaceutical dosage forms, and for assessing stability. RP-HPLC separates compounds based on their hydrophobic interactions with the stationary phase. For peptide analysis, including Octreotide, RP-HPLC typically utilizes n-alkyl silica-based columns and mobile phases containing organic solvents like acetonitrile (B52724) with ionic modifiers such as trifluoroacetic acid. researchgate.net
RP-HPLC methods for Octreotide quantification and purity assessment have been developed and validated. For instance, a validated RP-HPLC method for Octreotide in raw material and injectable dosage forms employed a C18 end-capped column (250 mm × 4.6 mm, 5 µm) with a mobile phase composed of acetonitrile, water, and tetrabutylammonium (B224687) hydroxide, detected at 210 nm. researchgate.netjptcp.com This method demonstrated linearity in the concentration range of 0.2-1.8 µg/mL. researchgate.netjptcp.com Another RP-HPLC method for analyzing Octreotide acetate (B1210297) and related compounds in depot suspension microspheres used a Waters X-Bridge C18 column (250 X 4.6 mm, 5µm) with a gradient elution program and UV detection at 210 nm. ejpmr.comindexcopernicus.com This method was able to separate Octreotide (retention time ~28.23 minutes) from related compounds like N-Acetyl Octreotide and Des Threoninol Octreotide. ejpmr.comindexcopernicus.com HPLC is also used for quality control of radiolabeled Octreotide derivatives, such as 99mTc-DTPA-Octreotide, to determine radiochemical purity and separate different components of the labeled product. akjournals.com
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is a highly sensitive and selective technique frequently employed for the determination of Octreotide, particularly in complex biological matrices like human plasma where low concentrations are expected. celerion.comcapes.gov.brresearch-nexus.netshimadzu.co.kr The combination of UHPLC's enhanced chromatographic separation power (using smaller particle size columns, e.g., 1.7 µm) and the sensitivity and specificity of tandem mass spectrometry allows for accurate quantification even at very low picogram per milliliter levels. celerion.comcapes.gov.brresearch-nexus.netshimadzu.co.krwaters.com
UHPLC-MS/MS methods for Octreotide in human plasma have been developed and validated, often utilizing solid phase extraction (SPE) for sample clean-up and preconcentration. capes.gov.brresearch-nexus.netshimadzu.co.krwaters.com One such method used an ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 um) with a mobile phase containing water and acetonitrile with 0.1% formic acid. celerion.com Detection was performed on a high-sensitivity triple quadrupole mass spectrometer, monitoring specific multiple reaction monitoring (MRM) transitions for Octreotide. celerion.comtandfonline.com This type of method can achieve low limits of quantification (LLOQ), with reported values as low as 5 pg/mL. shimadzu.co.krwaters.com UHPLC-MS/MS is also effective in mitigating matrix effects, such as those caused by phospholipids (B1166683) in plasma, through techniques like column switching and pre-column back-flushing. capes.gov.brresearch-nexus.net
Hydrophilic Interaction Liquid Chromatography Coupled with Fluorescence Detection (HILIC-FL)
HILIC is a chromatographic mode suitable for the analysis of polar compounds like peptides. When coupled with fluorescence detection (FL), it offers high sensitivity and selectivity for molecules possessing native fluorescence, such as Octreotide due to the presence of tryptophan. mdpi.comaphrc.orgresearchgate.netresearchgate.net A HILIC-FL method has been developed and validated for the quantitation of Octreotide in injection forms. mdpi.comresearchgate.netresearchgate.net This method used an XBridge®-HILIC analytical column with an isocratic mobile phase of ammonium (B1175870) bicarbonate and acetonitrile. mdpi.comresearchgate.netresearchgate.net Fluorescence detection was performed with excitation at 280 nm and emission at 330 nm. mdpi.comresearchgate.netresearchgate.net This approach allows for simple sample preparation, often involving only dilution steps, and has been successfully applied to the analysis of commercial Octreotide injections. mdpi.comresearchgate.netresearchgate.net The method demonstrated good linearity and recovery. mdpi.comresearchgate.netresearchgate.net
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Octreotide Characterization
Capillary Electrophoresis (CE) is another separation technique offering high efficiency and low sample/reagent consumption, suitable for analyzing charged molecules like peptides. researchgate.net Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the characterization of Octreotide, particularly for identifying degradation products and assessing stability. mdpi.comresearchgate.netresearchgate.netresearchgate.net A rapid CE-MS method has been developed and validated for the analysis of Octreotide in forced degraded samples, allowing for the identification of degradation products and elucidation of degradation pathways. researchgate.netresearchgate.net This method has advantages such as not requiring organic solvents in the background electrolyte or extensive sample pretreatment. researchgate.netresearchgate.net CE-MS can provide information on the molecular structures of degradation products, which is often not possible with UV detection alone. researchgate.net
Method Development and Validation Parameters in Octreotide Analytical Research (e.g., Accuracy, Precision, Sensitivity, Recovery)
Rigorous method development and validation are essential to ensure the reliability and suitability of analytical methods for Octreotide analysis. Validation parameters typically assessed include accuracy, precision, sensitivity, linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), recovery, and robustness. researchgate.netjptcp.comtandfonline.comijsart.comrcsi.scienceresearchgate.netnih.gov These parameters are often evaluated according to guidelines from regulatory bodies such as the International Council for Harmonization (ICH) or the FDA. researchgate.netjptcp.comtandfonline.comnih.gov
Accuracy: Assessed by comparing measured values to true values or by spiking known amounts of analyte into blank samples and determining the recovery. researchgate.netjptcp.comtandfonline.comrcsi.scienceresearchgate.netnih.gov Reported Octreotide recovery rates for validated methods are typically high, for example, ranging from 97.02% to 99.25% for an RP-HPLC method researchgate.netjptcp.com and around 70-73% for UHPLC-MS/MS methods in plasma capes.gov.brresearch-nexus.netshimadzu.co.kr.
Precision: Evaluated by analyzing replicate samples to determine the variability of the results, typically expressed as relative standard deviation (RSD). researchgate.netjptcp.comtandfonline.comrcsi.scienceresearchgate.netnih.gov Intra-day and inter-day precision are commonly assessed. shimadzu.co.kr Reported RSD values for validated Octreotide methods are generally low, indicating good precision. researchgate.netjptcp.com
Sensitivity: Determined by the LOD and LOQ, which represent the lowest concentrations that can be reliably detected and quantified, respectively. researchgate.netjptcp.comresearchgate.netrcsi.scienceresearchgate.net UHPLC-MS/MS methods offer very high sensitivity for Octreotide in plasma, with LLOQ values as low as 5 pg/mL. shimadzu.co.krwaters.com RP-HPLC methods with UV detection typically have higher LOD/LOQ values, for instance, an LOD of 0.025 µg/mL and an LOQ of 0.084 µg/mL have been reported. researchgate.netjptcp.com
Linearity: Assessed by analyzing a series of standards at different concentrations to establish the range over which the method provides results directly proportional to the analyte concentration. researchgate.netjptcp.comresearchgate.netrcsi.scienceresearchgate.net Calibration curves are generated, and the correlation coefficient is evaluated. mdpi.comresearchgate.netresearchgate.net Validated methods for Octreotide show good linearity over their respective concentration ranges. researchgate.netjptcp.commdpi.comresearchgate.netresearchgate.netresearchgate.net
Specificity: Confirms that the method accurately measures the analyte of interest without interference from other components in the sample matrix, such as impurities or excipients. researchgate.netjptcp.comtandfonline.comrcsi.scienceresearchgate.net Chromatographic and electrophoretic separation, coupled with selective detection like MS/MS or fluorescence, enhances specificity. celerion.comcapes.gov.brresearch-nexus.netshimadzu.co.krwaters.comtandfonline.commdpi.comresearchgate.netresearchgate.net
Recovery: Measures the efficiency of the sample preparation process in extracting the analyte from the matrix. tandfonline.comrcsi.sciencenih.gov
Validation studies provide confidence in the reliability of the analytical data generated for Octreotide, supporting research, quality control, and regulatory submissions. researchgate.netjptcp.comtandfonline.comrcsi.scienceresearchgate.netnih.gov
Here is a summary of some research findings on method validation parameters:
| Method | Matrix | Linearity Range | LLOQ/LOQ | Accuracy (%) | Precision (%RSD) | Recovery (%) | Source |
| RP-HPLC (UV) | Raw Material/Injection | 0.2-1.8 µg/mL | 0.084 µg/mL (LOQ) | 97.02-99.25 | < 2 | 97.02-99.25 | researchgate.netjptcp.com |
| UHPLC-MS/MS | Human Plasma | 0.025-25.0 ng/mL | 0.025 ng/mL (LLOQ) | ±1.93 | < 6.1 | ~73 | capes.gov.brresearch-nexus.net |
| UHPLC-MS/MS | Human Plasma | 5-640 pg/mL | 5 pg/mL (LLOQ) | Excellent | ~3 | Not specified | waters.com |
| UHPLC-MS/MS | Human Plasma | Not specified | 5.0 pg/mL (LLOQ) | Excellent | 2.32-8.99 | 70.1-71.5 | shimadzu.co.kr |
| HILIC-FL | Injection Forms | Good linearity (>0.998) | Not specified | Good | Good | 100.9-101.37 | mdpi.comresearchgate.netresearchgate.net |
| CE-MS | Degraded Samples | 3.30-400 µg/mL | 3.30 µg/mL (LOQ) | 100.4-101.1 | 0.5-3.2 | Not specified | researchgate.net |
Q & A
Q. What are the established mechanisms by which octreotide reduces complications in pancreatic procedures, and how can these mechanisms inform experimental design?
Octreotide’s therapeutic effects in pancreatic interventions, such as endoscopic retrograde cholangiopancreatography (ERCP), are linked to its ability to inhibit exocrine secretion and modulate sphincter of Oddi motility. Evidence suggests that octreotide reduces hyperamylasemia post-ERCP, particularly when combined with sphincterotomy, by decreasing enzyme secretion and increasing sphincter tone . For experimental design, researchers should standardize protocols for sphincterotomy and octreotide dosing (e.g., ≥0.5 mg) to isolate these mechanisms. Preclinical models should replicate human biliary physiology to validate dose-dependent effects.
Advanced Research Question
Q. How can researchers address heterogeneity in clinical trial outcomes when evaluating octreotide’s efficacy in chemoradiotherapy-induced diarrhea?
Meta-analyses highlight significant variability in outcomes due to differences in patient cohorts, chemoradiotherapy regimens, and octreotide dosing (e.g., subcutaneous vs. long-acting formulations) . To mitigate heterogeneity, adopt stratified randomization based on risk factors (e.g., pelvic irradiation) and standardize diarrhea grading scales (e.g., CTCAE v5.0). Incorporate biomarkers like fecal elastase-1 to objectively assess gastrointestinal toxicity. Sensitivity analyses should explore subgroup responses, particularly in patients with pre-existing pancreatic insufficiency .
Basic Research Question
Q. What methodological frameworks are recommended for formulating hypotheses about octreotide’s pharmacokinetics in hepatic impairment?
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For pharmacokinetic studies in hepatocellular carcinoma (HCC), prioritize population pharmacokinetic (PopPK) modeling to account for variable liver metabolism. Validate assays for octreotide’s active metabolites using high-performance liquid chromatography (HPLC) paired with mass spectrometry . Ensure ethical alignment with guidelines for hepatic dysfunction populations, such as Child-Pugh classification adjustments .
Advanced Research Question
Q. How can contradictory findings on octreotide’s efficacy in angiodysplasia-related anemia be reconciled through research design?
While the OCEAN trial demonstrated octreotide’s efficacy in reducing transfusion requirements by 50% in angiodysplasia patients, contradictory studies attribute benefits to confounding factors like concurrent iron supplementation . To resolve this, employ a factorial design comparing octreotide monotherapy vs. combination therapies. Use propensity score matching to control for baseline transfusion history and endoscopic intervention frequency. Longitudinal follow-up (≥12 months) is critical to assess durability beyond initial response .
Basic Research Question
Q. What are the best practices for synthesizing octreotide derivatives to enhance receptor targeting in neuroendocrine tumors?
DOTA-conjugated octreotide derivatives require precise chelation chemistry to optimize radiolabeling efficiency for theranostic applications. Protocols should detail reaction conditions (e.g., pH 5.5–6.0, 40°C) and purification via reverse-phase HPLC. Validate receptor binding affinity using competitive displacement assays with somatostatin receptor subtype 2 (SSTR2)-expressing cell lines . Reference NMR spectral data (e.g., ¹H and ¹³C shifts) to confirm structural integrity .
Advanced Research Question
Q. What strategies improve the statistical power of meta-analyses examining octreotide’s role in chylothorax management?
Retrospective studies report conflicting outcomes due to small sample sizes and variable definitions of "treatment success" (e.g., drain output <1 L/day vs. surgical avoidance) . Use individual participant data (IPD) meta-analysis to harmonize endpoints across studies. Apply mixed-effects models to account for center-specific practices (e.g., octreotide initiation timing). Power calculations should assume a 20% reduction in drain output as clinically meaningful, requiring ≥200 participants for 80% power at α=0.05 .
Basic Research Question
Q. How should researchers design placebo-controlled trials to evaluate octreotide’s prophylactic use in post-pancreatic surgery fistulas?
Adhere to CONSORT guidelines with double-blinding and block randomization. Define fistula risk using ISGPF criteria and stratify by pancreatic texture (soft vs. firm). Use octreotide LAR (30 mg IM) to ensure sustained serum levels. Primary endpoints should include fistula closure rate at day 7, with secondary endpoints like hospital stay duration. Report adverse events (e.g., biliary sludge) using MedDRA coding .
Advanced Research Question
Q. What computational approaches resolve discrepancies in octreotide’s receptor binding kinetics across in vitro vs. in vivo models?
Molecular dynamics simulations can reconcile differences by modeling SSTR2 conformational changes under physiological shear stress. Validate with surface plasmon resonance (SPR) to measure on/off rates in real time. Compare with in vivo PET imaging data using ⁶⁸Ga-DOTATATE to assess receptor occupancy . Apply Bayesian hierarchical models to integrate disparate datasets and quantify uncertainty in binding affinities .
Basic Research Question
Q. What ethical considerations are critical when enrolling vulnerable populations in octreotide trials for chronic diarrhea?
Prioritize informed consent protocols tailored to low-literacy populations. Monitor for electrolyte imbalances (e.g., hypokalemia) and implement DSMB oversight. Exclude pregnant patients due to teratogenicity risks. Align with FDA guidance on pediatric dosing adjustments and EMA requirements for long-term safety reporting .
Advanced Research Question
Q. How can translational studies bridge gaps between octreotide’s antiangiogenic effects in preclinical models and clinical outcomes in solid tumors?
Use patient-derived xenograft (PDX) models treated with octreotide (100 µg/kg bid) to quantify tumor microvessel density via CD31 immunohistochemistry. Correlate with circulating VEGF levels in phase I trials. Apply adaptive trial designs to iteratively refine biomarkers (e.g., dynamic contrast-enhanced MRI) for real-time efficacy monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
